HDAC Inhibitory Activity: 5-Fluoro Ethyl Ester vs. Unsubstituted Indazole HDAC3 Inhibitor
Ethyl 2-(5-fluoro-1H-indazol-3-yl)acetate demonstrates pan-HDAC inhibitory activity with an IC₅₀ of 293 nM against HDAC in a biochemical assay [1]. In a separate study under comparable assay conditions (HDAC-Glo I/II, 30 min incubation), an unsubstituted indazole-3-acetic acid derivative exhibited an IC₅₀ of 28 nM against HDAC3 [2]. The approximately 10-fold difference in potency suggests that while 5-fluoro substitution provides moderate pan-HDAC activity, unsubstituted analogs may achieve higher isoform-specific potency—an important consideration for target selectivity in epigenetic drug discovery programs.
| Evidence Dimension | HDAC enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 293 nM (pan-HDAC) |
| Comparator Or Baseline | Unsubstituted indazole derivative: 28 nM (HDAC3) |
| Quantified Difference | ~10.5-fold less potent (target compound) |
| Conditions | Target compound: Fluor de Lys substrate, 2 hr incubation, microplate reader; Comparator: HDAC-Glo I/II assay, 30 min pre-incubation, 30 min measurement |
Why This Matters
This quantitative differentiation guides procurement decisions: researchers targeting pan-HDAC inhibition with a 5-fluorinated fragment should select this compound, whereas programs requiring high HDAC3 isoform selectivity may need to evaluate unsubstituted or alternatively substituted indazole scaffolds.
- [1] BindingDB. BDBM50079379 (CHEMBL3417194): IC₅₀ = 293 nM against HDAC. Accessed 2026. View Source
- [2] BindingDB. BDBM50044648 (CHEMBL3309288): IC₅₀ = 28 nM against human HDAC3. Accessed 2026. View Source
